

# **CBK289001** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CBK289001 |           |
| Cat. No.:            | B1668688  | Get Quote |

## In-Depth Technical Guide: CBK289001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CBK289001**, a potent inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP/ACP5). All data is presented to facilitate research and development applications.

### **Chemical Structure and Properties**

**CBK289001**, with the IUPAC name (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide, is a complex heterocyclic small molecule.[1] Its chemical identity and physical properties are summarized in the tables below.

Table 1: Chemical Identification of CBK289001



| Identifier        | Value                                                                                                                            |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (6S)-6-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide[1] |
| CAS Number        | 1212663-24-5[2]                                                                                                                  |
| Molecular Formula | C19H20N6O4[2]                                                                                                                    |
| Molecular Weight  | 396.40 g/mol [2]                                                                                                                 |
| SMILES            | O=C(N1INVALID-LINK<br>CC5=C(NC=N5)C1)NC(C)C                                                                                      |

Table 2: Physicochemical Properties of CBK289001

| Property                                                                                                        | Value                           |
|-----------------------------------------------------------------------------------------------------------------|---------------------------------|
| Appearance                                                                                                      | White to off-white solid powder |
| Melting Point                                                                                                   | Not publicly available.         |
| Boiling Point                                                                                                   | Not publicly available.         |
| Solubility                                                                                                      | DMSO: 100 mg/mL (252.27 mM)     |
| Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.5 mg/mL (6.31 mM) |                                 |

# **Mechanism of Action and Signaling Pathway**

**CBK289001** is a potent and selective inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), a key enzyme implicated in various pathological processes, including cancer metastasis.

### **Inhibition of TRAP/ACP5 Isoforms**



TRAP exists in two main isoforms, 5a and 5b, with the latter being the more active form. **CBK289001** demonstrates differential inhibitory activity against various TRAP isoforms.

Table 3: Inhibitory Activity (IC50) of CBK289001 against TRAP/ACP5 Isoforms

| TRAP Isoform | IC50 (μM) |
|--------------|-----------|
| TRAP 5bMV    | 125       |
| TRAP 5bOX    | 4.21      |
| TRAP 5aOX    | 14.2      |

### **Downstream Signaling Pathway**

TRAP has been shown to promote metastasis-related properties in cancer cells, such as the MDA-MB-231 breast cancer cell line, through the activation of the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling pathway. By inhibiting TRAP, **CBK289001** is believed to disrupt this pathway, leading to a reduction in cell migration and invasion. The proposed mechanism involves the dephosphorylation of key proteins in the TGF- $\beta$  receptor complex and downstream effectors.





Click to download full resolution via product page

**Diagram 1:** Proposed signaling pathway of TRAP/ACP5 in promoting cell migration and the inhibitory action of **CBK289001**.

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving **CBK289001**, based on the foundational study by Reithmeier et al. and general laboratory procedures.

### TRAP/ACP5 Enzymatic Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of **CBK289001** against TRAP/ACP5 isoforms.





Click to download full resolution via product page

**Diagram 2:** General workflow for the TRAP/ACP5 enzymatic inhibition assay.



#### Methodology:

#### Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 10 mM sodium tartrate and 0.1% Triton X-100).
- Enzyme Solution: Dilute recombinant human TRAP/ACP5 isoforms to the desired concentration in the assay buffer.
- Substrate Solution: Prepare a solution of a suitable phosphatase substrate, such as pnitrophenyl phosphate (pNPP) or a fluorescent substrate.
- Test Compound: Prepare a stock solution of CBK289001 in DMSO and perform serial dilutions to obtain a range of test concentrations.

#### Assay Procedure:

- In a 96-well microplate, add the assay buffer, TRAP enzyme solution, and the serially diluted CBK289001 or vehicle control (DMSO).
- Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitorenzyme interaction.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

#### Detection and Analysis:

- Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).
- Measure the absorbance (for pNPP at 405 nm) or fluorescence at the appropriate wavelength.
- Calculate the percentage of inhibition for each concentration of CBK289001 relative to the vehicle control.



• Determine the IC50 value by fitting the data to a dose-response curve.

### Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a common method to assess the effect of **CBK289001** on the migration of MDA-MB-231 breast cancer cells.

#### Methodology:

- · Cell Culture and Seeding:
  - Culture MDA-MB-231 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach confluence in a multi-well plate (e.g., 6-well or 12-well).
- Creating the "Wound":
  - Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
  - Wash the wells with PBS to remove detached cells and debris.
- Treatment:
  - Replace the medium with a fresh medium containing various concentrations of CBK289001 or a vehicle control.
- Image Acquisition and Analysis:
  - Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope with a camera.
  - Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
  - Calculate the percentage of wound closure or migration rate for each treatment condition.





Click to download full resolution via product page

Diagram 3: Step-by-step workflow for the wound healing (scratch) cell migration assay.



### Conclusion

**CBK289001** is a valuable research tool for investigating the role of TRAP/ACP5 in cellular processes, particularly in the context of cancer biology. Its well-defined inhibitory activity and the availability of experimental protocols make it a suitable candidate for further preclinical development and for elucidating the therapeutic potential of TRAP inhibition. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties in in vivo models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [CBK289001 chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668688#cbk289001-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com